molecular formula C11H11F3O2 B2980088 4,4,4-Trifluoro-2-methyl-2-phenylbutanoic acid CAS No. 2009452-40-6

4,4,4-Trifluoro-2-methyl-2-phenylbutanoic acid

Cat. No.: B2980088
CAS No.: 2009452-40-6
M. Wt: 232.202
InChI Key: JRGWXXWNUHVRDO-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-methyl-2-phenylbutanoic acid is an organic compound with the molecular formula C11H11F3O2. It is a fluorinated derivative of phenylbutanoic acid, which is known for its potential therapeutic and industrial applications. The presence of trifluoromethyl groups in its structure imparts unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 4,4,4-Trifluoro-2-methyl-2-phenylbutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-trifluoromethylphenol with appropriate reagents under controlled conditions . Industrial production methods typically involve multi-step processes that ensure high purity and yield. These methods often include the use of catalysts and specific reaction conditions to optimize the synthesis .

Chemical Reactions Analysis

4,4,4-Trifluoro-2-methyl-2-phenylbutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4,4-Trifluoro-2-methyl-2-phenylbutanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating pain and inflammation.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-methyl-2-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of certain receptors, leading to the modulation of biological processes. For example, it may interact with peroxisome proliferator-activated receptors to regulate inflammation and other cellular functions .

Comparison with Similar Compounds

4,4,4-Trifluoro-2-methyl-2-phenylbutanoic acid can be compared with other similar compounds, such as:

    4,4,4-Trifluoro-2-phenylbutanoic acid: A closely related compound with similar chemical properties but different biological activities.

    4-Trifluoromethylphenol: Another fluorinated compound with distinct chemical and physical properties.

    4,4′-Bis(trifluoromethyl)-2,2′-bipyridine: A compound used in photocatalysis and other applications.

Properties

IUPAC Name

4,4,4-trifluoro-2-methyl-2-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-10(9(15)16,7-11(12,13)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGWXXWNUHVRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)(F)F)(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2009452-40-6
Record name 4,4,4-trifluoro-2-methyl-2-phenylbutanoic acid
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